molecular formula C16H22O3 B1387180 6-Methoxy-3,4-dihydrospiro[chromene-2,1'-cycloheptan]-4-ol CAS No. 1171687-27-6

6-Methoxy-3,4-dihydrospiro[chromene-2,1'-cycloheptan]-4-ol

Cat. No. B1387180
M. Wt: 262.34 g/mol
InChI Key: DKEQHIFEPRBBMT-UHFFFAOYSA-N
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Description

6-Methoxy-3,4-dihydrospiro[chromene-2,1'-cycloheptan]-4-ol (6-MDC) is a cyclic organic compound that has been studied extensively for its potential applications in a variety of scientific fields. 6-MDC is a polycyclic aromatic hydrocarbon (PAH) that is composed of a seven-membered cycloheptane ring and a benzene ring. It has been used in a variety of scientific research applications, including as a pharmaceutical, in organic synthesis, and as a potential bioactive agent. 6-MDC has been studied for its potential mechanisms of action, biochemical and physiological effects, and advantages and limitations for laboratory experiments.

Scientific Research Applications

  • Multifunctional Spirocyclic Systems

    • Application : Spiropyrans, which are structurally similar to the compound you mentioned, are being studied for their potential as photosensitive materials for molecular switches, optical filters with modulated transmission, and hybrid multifunctional materials .
    • Methods : The study involves the synthesis of new spiropyrans with different substituents in the benzopyran fragment. The effects of the substituents on the photochromic behavior were studied .
    • Results : The introduction of an aldehyde group in the structure of spiropyrans gives a possibility to obtain new functionalized compounds .
  • Antibacterial Activity of Propanamide Derivatives

    • Application : A series of (6-methoxy-2-naphthyl) propanamide derivatives, which share some structural similarities with the compound you mentioned, were synthesized and evaluated for their potential antibacterial activity .
    • Methods : The minimum inhibitory concentration of these compounds were determined by microdilution technique against five known strains of bacteria .
    • Results : Two of the synthesized compounds exhibited more potent antibacterial activity than the reference drugs (Gentamicin and Ampicillin) against all the test strains of bacteria .
  • Colorimetric Cyanide Chemosensor

    • Application : A compound structurally similar to the one you mentioned, 1’,3,3’,4-Tetrahydrospiro[chromene-2,2’-indole], has been used as a colorimetric cyanide chemosensor .
    • Methods : The chemosensor works based on the nucleophilic addition reactions of the cyanide anion to an electrophilic substrate to yield a stable colored species .
    • Results : The treatment of colorless [1,3]oxazine derivatives with cyanide anions yields adducts that absorb at approximately 430 nm, which is in the visual part of the spectrum .
  • Treatment of Diabetes

    • Application : A series of novel 6-methoxy-3,4-dihydro-1H-isoquinoline compounds have been developed as positive allosteric modulators (PAMs) of the glucagon-like-peptide-1 (GLP-1) receptor (GLP-1R) and glucose-dependent insulinotropic polypeptide (GIP) receptor (GIPR) for the treatment of diabetes .
    • Methods : The compounds were tested for their ability to modulate GLP-1R and GIPR .
    • Results : The compounds showed promising results in modulating GLP-1R and GIPR, which could potentially lead to new treatments for diabetes .
  • Microwave-Assisted Multicomponent Synthesis of Spiro Heterocycles

    • Application : Spiro heterocycle frameworks are a class of organic compounds that possess unique structural features making them highly sought-after targets in drug discovery due to their diverse biological and pharmacological activities .
    • Methods : Microwave-assisted organic synthesis has emerged as a powerful tool for assembling complex molecular architectures. The use of microwave irradiation in synthetic chemistry is a promising method for accelerating reaction rates and improving yields .
    • Results : This method has been used in the synthesis of novel spiro heterocyclic compounds .
  • Anti-Bacterial Activity

    • Application : A series of new (6-methoxy-2-naphthyl) propanamide derivatives, which share some structural similarities with the compound you mentioned, were synthesized and evaluated for their expected anti-bacterial activity as FABI inhibitor .
    • Methods : The compounds were synthesized and their anti-bacterial activity was evaluated .
    • Results : The study is still ongoing and the results are yet to be published .

properties

IUPAC Name

6-methoxyspiro[3,4-dihydrochromene-2,1'-cycloheptane]-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22O3/c1-18-12-6-7-15-13(10-12)14(17)11-16(19-15)8-4-2-3-5-9-16/h6-7,10,14,17H,2-5,8-9,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKEQHIFEPRBBMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)OC3(CCCCCC3)CC2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Methoxy-3,4-dihydrospiro[chromene-2,1'-cycloheptan]-4-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Methoxy-3,4-dihydrospiro[chromene-2,1'-cycloheptan]-4-ol
Reactant of Route 2
6-Methoxy-3,4-dihydrospiro[chromene-2,1'-cycloheptan]-4-ol
Reactant of Route 3
6-Methoxy-3,4-dihydrospiro[chromene-2,1'-cycloheptan]-4-ol
Reactant of Route 4
6-Methoxy-3,4-dihydrospiro[chromene-2,1'-cycloheptan]-4-ol
Reactant of Route 5
6-Methoxy-3,4-dihydrospiro[chromene-2,1'-cycloheptan]-4-ol
Reactant of Route 6
6-Methoxy-3,4-dihydrospiro[chromene-2,1'-cycloheptan]-4-ol

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